molecular formula C10H16N2O2S B13162018 N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

Cat. No.: B13162018
M. Wt: 228.31 g/mol
InChI Key: QIKCKRHKZVRSQS-UHFFFAOYSA-N
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Description

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-aminopropan-2-yl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in various chemical reactions and a potential therapeutic agent .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-10(2,11)8-4-6-9(7-5-8)12-15(3,13)14/h4-7,12H,11H2,1-3H3

InChI Key

QIKCKRHKZVRSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NS(=O)(=O)C)N

Origin of Product

United States

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